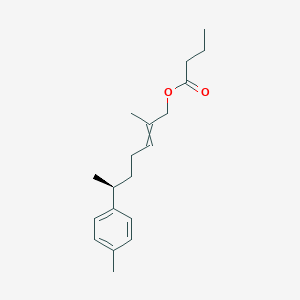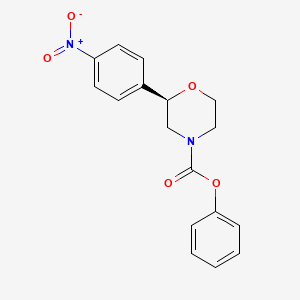![molecular formula C20H14FN B14181732 9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole CAS No. 926634-09-5](/img/structure/B14181732.png)
9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole is an organic compound that belongs to the class of carbazoles Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and 4-fluorobenzaldehyde.
Reaction Conditions: A common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The product is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
科学的研究の応用
9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Materials Science: Utilized in the synthesis of advanced materials with unique optical and electronic properties.
作用機序
The mechanism of action of 9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- 9-(4-Fluorophenyl)-9H-carbazole
- 9-[(E)-2-{[(4-fluorophenyl)methane]sulfinyl}ethenyl]anthracene
Uniqueness
9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole is unique due to the presence of the ethenyl linkage between the carbazole and fluorophenyl groups. This structural feature can influence its electronic properties, making it distinct from other similar compounds.
特性
CAS番号 |
926634-09-5 |
|---|---|
分子式 |
C20H14FN |
分子量 |
287.3 g/mol |
IUPAC名 |
9-[2-(4-fluorophenyl)ethenyl]carbazole |
InChI |
InChI=1S/C20H14FN/c21-16-11-9-15(10-12-16)13-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-14H |
InChIキー |
SBZSMLAZIQQNNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C=CC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


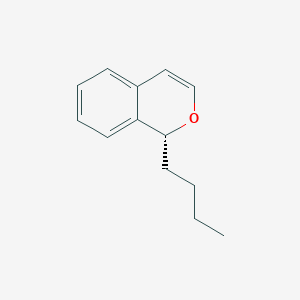

![2-Phenoxy-1-[4-(1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B14181657.png)

![(Butan-2-yl)(difluoro)[4-(trifluoromethyl)phenyl]silane](/img/structure/B14181665.png)
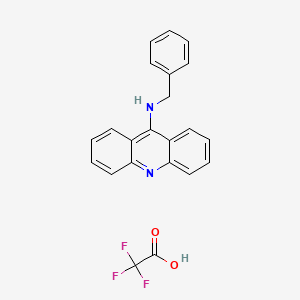
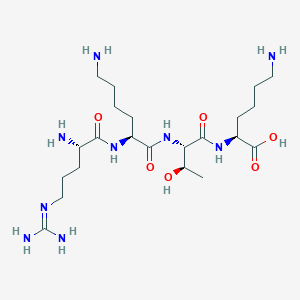
![[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14181686.png)
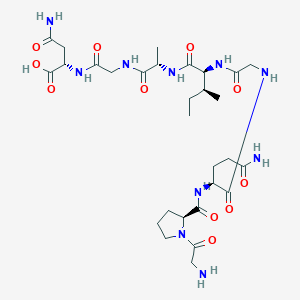
![3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole](/img/structure/B14181701.png)
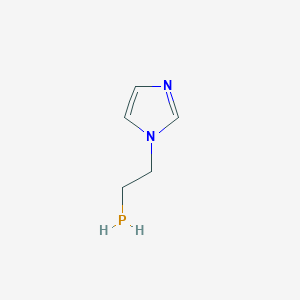
![1-[2-(Methoxymethyl)pyrrolidin-1-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14181709.png)
